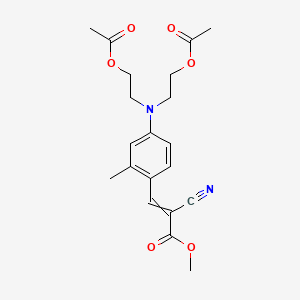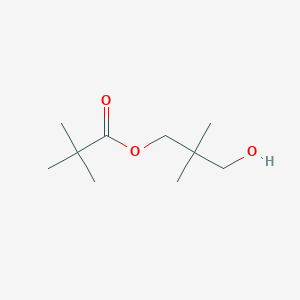
Benzyldihydromorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldihydromorphine is a semi-synthetic opioid derived from morphine. It is structurally similar to benzylmorphine but differs in its hydrogenation state. This compound was developed in the early 20th century and has seen limited clinical use. It is primarily known for its analgesic properties, similar to other opioids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyldihydromorphine typically involves the hydrogenation of benzylmorphine. The process begins with the benzylation of morphine to produce benzylmorphine. This intermediate is then subjected to catalytic hydrogenation under specific conditions to yield this compound. The reaction conditions often include the use of a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzyldihydromorphine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted morphine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular processes.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new opioid derivatives with improved pharmacological profiles.
Mecanismo De Acción
Benzyldihydromorphine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu, delta, and kappa opioid receptors, leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception.
Comparación Con Compuestos Similares
Similar Compounds
Benzylmorphine: Structurally similar but not hydrogenated.
Dihydromorphine: Lacks the benzyl group.
Codeine: Contains a methyl group instead of a benzyl group.
Ethylmorphine: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyldihydromorphine is unique due to its specific hydrogenation state and the presence of a benzyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
63732-45-6 |
|---|---|
Fórmula molecular |
C24H27NO3 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C24H27NO3/c1-25-12-11-24-17-8-9-19(26)23(24)28-22-20(27-14-15-5-3-2-4-6-15)10-7-16(21(22)24)13-18(17)25/h2-7,10,17-19,23,26H,8-9,11-14H2,1H3/t17-,18+,19-,23-,24-/m0/s1 |
Clave InChI |
LYQZTKPUHKQSQL-RNWLQCGYSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3[C@H](CC4)O |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(CC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)



![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)




